Cas no 15686-71-2 (Cephalexin)
Cephalexin Chemical and Physical Properties
Names and Identifiers
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- Cephalexin
- Cefalexin hydrate
- Cephalexin (free base)
- 7-(d-alpha-amino-phenylacetamido)-3-methyl-3-cepheme-4-carboxylic acid
- Cefalexin
- Cephalexin hydrate
- Cefalexine
- Cephacillin
- Cephalexin anhydrous
- Cephalexin monohydrate
- Cephalexine
- Keflex
- Ceporexin
- Cepexin
- Cephalexinum
- Ceporexine
- Cefalexinum
- Cepastar
- Cefalexina
- Keflet
- Celexin
- Ceporex
- Cefaloto
- Palitrex
- Cephanasten
- Cefablan
- Alcephin
- Ceforal
- Tepaxin
- Cefadin
- Sencephalin
- Lexibiotico
- Kefalospes
- Cophalexin
- Cefaseptin
- Sinthecillin
- Cefaleksin
- Ortisporina
- Carnosporin
- Tokiolexin
- Zozarine
- Sporicef
- Servispor
- Pectril
- Medoxine
- Lenocef
- Kidolex
- Kefolan
- Factagard
- Cefovit
- Cefalin
- Cefadina
- Sartosona
- Novo
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- MDL: MFCD00056877
- Inchi: 1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
- InChI Key: ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
- SMILES: S1C([H])([H])C(C([H])([H])[H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C([C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O)=O
- BRN: 965503
Computed Properties
- Exact Mass: 347.09400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.6
- Topological Polar Surface Area: 138
Experimental Properties
- Color/Form: Not determined
- Density: 1.3040 (rough estimate)
- Melting Point: 187-190°C
- Boiling Point: 727.4°C at 760 mmHg
- Refractive Index: 1.6320 (estimate)
- Solubility: NH4OH 1 M: 50 mg/mL, clear, yellow
- PSA: 138.03000
- LogP: 1.47400
- pka: 5.2, 7.3(at 25℃)
- Merck: 13,1986
- Specific Rotation: +149.0° +158.0° (c=0.5, H2O) dry basis
- Solubility: Not determined
Cephalexin Security Information
- Signal Word:Danger
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P272; P280; P285; P302+P352; P304+P341; P321; P333+P313; P342+P311; P363; P501
- WGK Germany:3
- Hazard Category Code: R42/43
- Safety Instruction: S22-S36/37-S45
- RTECS:XI0350000
-
Hazardous Material Identification:
- Safety Term:S22;S36/37;S45
- Risk Phrases:R42/43
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cephalexin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S1502-50mg |
Cephalexin |
15686-71-2 | 99.79% | 50mg |
¥647.01 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1502-200mg |
Cephalexin |
15686-71-2 | 99.79% | 200mg |
¥892.71 | 2023-09-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BTC0444-1g |
Cephalexin |
15686-71-2 | ≥98% | 1g |
¥215元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BTC0444-250mg |
Cephalexin |
15686-71-2 | ≥98% | 250mg |
¥110元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BTC0444-5g |
Cephalexin |
15686-71-2 | ≥98% | 5g |
¥692元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TC8201-100g |
Cephalexin |
15686-71-2 | ≥98% | 100g |
¥1760元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TC8201-1g |
Cephalexin |
15686-71-2 | ≥98% | 1g |
¥70元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TC8201-25g |
Cephalexin |
15686-71-2 | ≥98% | 25g |
¥550元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TC8201-5g |
Cephalexin |
15686-71-2 | ≥98% | 5g |
¥125元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1455-100mg |
Cephalexin |
15686-71-2 | HPLC≥98% | 100mg |
¥200元 | 2023-09-15 |
Cephalexin Suppliers
Cephalexin Related Literature
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Amir Khosravi-Hamoleh,Mohsen Cheraghizade New J. Chem. 2022 46 16317
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S. E. Williams,D. W. McNulty,J. C. Deavin,L. S. Bark,L. Kershaw,B. Mason,J. Tranter,V. Goldberg,N. Ratnaraj,A. Elyas,P. T. Lascelles,R. Dybowski Anal. Proc. 1981 18 303
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Shiva Abdolrahimi,Bahram Nasernejad,Gholamreza Pazuki Phys. Chem. Chem. Phys. 2015 17 655
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Sumin Bian,Xiaogang Chu,Yong Jin,Shige Xing,Yue Zhang,Hongbo Hu Anal. Methods 2013 5 6441
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Karel Ma?ík,Linda Tichá,Lucie Vobecká,Michal P?ibyl React. Chem. Eng. 2020 5 570
Additional information on Cephalexin
Introduction to Cephalexin (CAS No. 15686-71-2): Mechanism, Applications, and Recent Research Developments
Cephalexin, chemically known by the CAS number 15686-71-2, is a first-generation cephalosporin antibiotic widely recognized for its efficacy against a broad spectrum of bacterial infections. As a member of the β-lactam class of antibiotics, it functions by inhibiting the synthesis of bacterial cell walls, thereby leading to cell lysis and death. This mechanism of action has made Cephalexin a cornerstone in the treatment of various infections, particularly those caused by Gram-positive bacteria.
The chemical structure of Cephalexin (CAS No. 15686-71-2) consists of a dihydrothiazine ring fused with a β-lactam ring, which is essential for its antibacterial activity. The molecule is characterized by a pyridine ring at the 3-position and an ethyl side chain at the 7-position, which contributes to its stability and efficacy. These structural features not only enhance its binding affinity to penicillin-binding proteins (PBPs) in bacteria but also ensure its resistance to certain enzymes that degrade other β-lactam antibiotics.
In clinical settings, Cephalexin is primarily used to treat infections such as respiratory tract infections, skin and soft tissue infections, urinary tract infections, and bone infections. Its oral bioavailability is high, typically ranging between 90-95%, making it a convenient option for outpatient treatment. The drug is generally well-tolerated, with common side effects including gastrointestinal disturbances such as nausea, diarrhea, and abdominal pain. However, as with all antibiotics, the overuse or misuse of Cephalexin can lead to the development of antibiotic resistance, a growing concern in global healthcare.
Recent research has focused on enhancing the efficacy and reducing the resistance profile of Cephalexin. One notable area of investigation involves the development of combination therapies that include Cephalexin with other agents that can either potentiate its effects or reduce the likelihood of resistance development. For instance, studies have explored the synergistic effects of combining Cephalexin with quinolones or other β-lactam antibiotics in treating multidrug-resistant bacterial strains.
Another significant area of research has been the exploration of novel formulations of Cephalexin. Researchers have been investigating sustained-release formulations that could improve patient compliance by reducing the frequency of dosing. Additionally, there has been interest in using nanotechnology to enhance the delivery and absorption of Cephalexin, potentially improving its therapeutic index and reducing side effects.
The impact of antibiotic resistance on the effectiveness of Cephalexin (CAS No. 15686-71-2) has prompted investigations into mechanisms that can overcome or delay resistance development. One promising approach involves modifying the chemical structure of Cephalexin to create analogs that retain efficacy against resistant strains. These modifications aim to alter key binding sites on PBPs or enhance interactions with bacterial enzymes that confer resistance.
In addition to these pharmacological developments, there has been increasing attention on the role of microbiome modulation in enhancing the efficacy of antibiotics like Cephalexin. Research suggests that alterations in gut microbiota can influence antibiotic susceptibility and resistance patterns. By understanding these interactions, clinicians may be able to optimize treatment regimens for patients receiving Cephalexin, thereby improving outcomes and reducing the risk of complications.
The future direction for research on Cephalexin (CAS No. 15686-71-2) also includes exploring its potential applications beyond traditional infectious diseases. Preliminary studies have suggested that certain derivatives of cephalosporins may have anti-inflammatory properties, which could open new avenues for treating inflammatory conditions. While further research is needed to validate these findings, they highlight the versatility and potential undiscovered therapeutic applications of this class of antibiotics.
In conclusion, Cephalexin strong>, identified by CAS number 15686-71-2 strong>, remains a vital antibiotic in modern medicine due to its broad-spectrum activity and favorable safety profile. Ongoing research efforts are focused on addressing challenges such as antibiotic resistance through innovative formulations, combination therapies, and a deeper understanding of host-microbiome interactions. These advancements not only promise to enhance the efficacy of current treatments but also open new possibilities for future therapeutic applications.
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